molecular formula C19H17FN2O3 B2964611 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1209169-12-9

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2964611
CAS No.: 1209169-12-9
M. Wt: 340.354
InChI Key: SJZIOOFAWHEMCH-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a benzoxazolone derivative characterized by a 2-oxobenzo[d]oxazol-3(2H)-yl core linked to an acetamide group. The acetamide side chain features a cyclopropylmethyl substituent attached to a 4-fluorophenyl ring. The 4-fluorophenyl group may enhance metabolic stability, while the cyclopropane ring could influence conformational rigidity and solubility.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-14-7-5-13(6-8-14)19(9-10-19)12-21-17(23)11-22-15-3-1-2-4-16(15)25-18(22)24/h1-8H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZIOOFAWHEMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interaction with serotonin receptors. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H20F1N2O2C_{19}H_{20}F_{1}N_{2}O_{2} with a molecular weight of approximately 336.37 g/mol. The structure features a cyclopropyl group, a fluorophenyl moiety, and an oxobenzoxazole ring, which are critical for its biological activity.

Research indicates that this compound acts primarily as a selective agonist for the serotonin 2C (5-HT2C) receptor. It has been shown to preferentially activate G_q signaling pathways over β-arrestin recruitment, suggesting a unique mechanism that may contribute to its antipsychotic properties. In particular, the compound demonstrates a high functional selectivity at the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .

Antipsychotic Activity

In preclinical models, specifically the amphetamine-induced hyperactivity model, this compound exhibited significant antipsychotic-like effects. The compound was noted for its ability to reduce hyperactivity in these models, indicating potential therapeutic efficacy in treating conditions such as schizophrenia .

Selectivity and Potency

The compound has displayed notable selectivity for the 5-HT2C receptor with an EC50 value around 24 nM, indicating potent activity at this target. In comparison, it showed minimal activity at the 5-HT2B receptor, which is crucial given the potential side effects associated with non-selective serotonin receptor agonists .

Data Tables

Parameter Value
Molecular FormulaC₁₉H₂₀F₁N₂O₂
Molecular Weight336.37 g/mol
EC50 (5-HT2C Receptor)24 nM
Selectivity (5-HT2C vs 5-HT2B)High

Case Studies

  • Case Study on Antipsychotic Effects : In a study involving various N-substituted (2-phenylcyclopropyl)methylamines, compounds similar to this compound were assessed for their antipsychotic potential. Results indicated that these compounds significantly reduced amphetamine-induced behaviors in animal models, supporting their potential use in psychiatric disorders .
  • Functional Selectivity Analysis : A comparative analysis of several compounds targeting the 5-HT2C receptor revealed that this compound was among the most functionally selective agonists reported, highlighting its unique pharmacological profile that could minimize side effects typically associated with broader-spectrum serotonin agonists .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

TSPO-Targeting Benzoxazolone Derivatives
  • PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide): Structure: Features a bis(pyridin-2-ylmethyl)amino group for bifunctional chelation. Target: TSPO ligand for SPECT imaging. Synthesis: Utilizes a chelate-based approach for radiolabeling .
  • [11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide):

    • Structure : Incorporates a naphthalen-1-yl group via Suzuki coupling.
    • Target : TSPO with reduced intersubject variability in binding studies.
    • Synthesis : Facile Suzuki coupling enables scalability .
    • Pharmacokinetics : Exhibits favorable bioavailability and plasma clearance in preclinical models .
    • Comparison : The target compound’s 4-fluorophenyl group may offer improved oxidative stability over naphthalene, while the cyclopropane could enhance target selectivity.
FoxO1-Targeting Analogues
  • Compound D (N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide):
    • Structure : Contains a 3-methylisothiazol-5-yl substituent.
    • Target : FoxO1 agonist with high binding affinity.
    • Bioactivity : Activates FoxO1 and regulates downstream genes (e.g., P21, BIM) .
    • Comparison : The target compound’s 4-fluorophenylcyclopropyl group may alter solubility and off-target effects compared to Compound D’s heterocyclic substituent.
Anticonvulsant and Antimicrobial Analogues
  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Structure: Dichlorophenyl and quinazolinone moieties. Application: Anticonvulsant activity via unknown mechanisms .
  • Azetidinone derivatives (e.g., N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-(phenoxy methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide): Structure: Combines azetidinone and oxadiazole rings. Application: Antibacterial and antifungal activity . Comparison: The target compound’s benzoxazolone core may confer distinct electronic properties, influencing microbial target interactions.

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Target Synthesis Method Bioactivity Highlights
Target Compound Benzoxazolone + acetamide 4-Fluorophenylcyclopropylmethyl Undetermined* Multi-step (cyclopropane) Hypothesized TSPO/FoxO1 activity
PBPA Benzoxazolone + acetamide Bis(pyridin-2-ylmethyl)amino TSPO Chelate-based SPECT imaging ligand
[11C]NBMP Benzoxazolone + acetamide Naphthalen-1-yl TSPO Suzuki coupling High bioavailability
Compound D Benzoxazolone + acetamide 3-Methylisothiazol-5-yl FoxO1 Undisclosed FoxO1 activation, gene regulation
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolone + propanamide None (short chain) Undisclosed Standard amidation Moderate reactivity (10–18% yield)

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